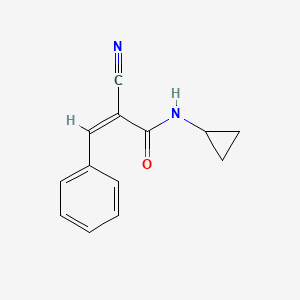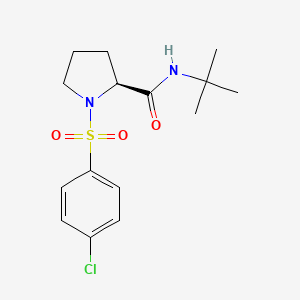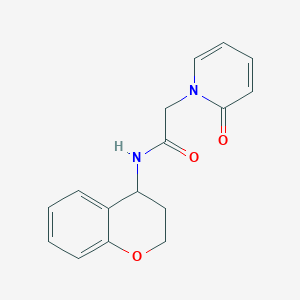![molecular formula C17H15FN2O B7468284 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one](/img/structure/B7468284.png)
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one, also known as FMQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FMQ is a quinazolinone derivative that possesses a unique molecular structure, making it an attractive candidate for further investigation.
作用机制
The mechanism of action of 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one is not fully understood, but it is thought to involve the inhibition of various cellular pathways that are involved in the growth and proliferation of cancer cells. 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has been shown to inhibit the activity of certain enzymes, such as topoisomerase II, which are essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has also been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
One of the major advantages of 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one is its potent anti-cancer activity, which makes it an attractive candidate for the development of new cancer therapies. However, 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one also has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are many potential future directions for research involving 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one. One possible direction is the development of new drug delivery systems that can improve the solubility and bioavailability of 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one. Another potential direction is the investigation of the mechanisms underlying 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one's anti-cancer activity, which could lead to the development of more effective cancer therapies. Additionally, 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one could be studied for its potential applications in other research fields, such as neurodegenerative diseases and infectious diseases.
合成方法
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one can be synthesized using a multi-step process that involves the reaction of 2-fluoroacetophenone with ethyl cyanoacetate to form 3-[1-(2-fluorophenyl)ethyl]-2-cyano-4-methylidene-1H-quinazolin-2-one. This intermediate is then subjected to a series of reactions involving hydrolysis, acidification, and decarboxylation to yield the final product, 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one.
科学研究应用
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has been extensively studied for its potential applications in various research fields. One of the most notable applications of 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one is in the field of cancer research, where it has been shown to exhibit potent anti-cancer activity. 3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-11(13-7-3-5-9-15(13)18)20-12(2)14-8-4-6-10-16(14)19-17(20)21/h3-11H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSBUZYOLQEMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1F)N2C(=C)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2-fluorophenyl)ethyl]-4-methylidene-1H-quinazolin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]-N-(pyridin-4-ylmethyl)prop-2-enamide](/img/structure/B7468204.png)
![2-[(2,5-Dichlorophenoxy)methyl]morpholine](/img/structure/B7468211.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7468217.png)





![4-Methyl-2-[(2-phenylpyrrolidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7468256.png)
![2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B7468263.png)

![2,4-Dimethyl-6-[4-(2-methylbutan-2-yl)phenoxy]-1,2,4-triazine-3,5-dione](/img/structure/B7468271.png)
![4-[4-(2-Methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]pyridine](/img/structure/B7468285.png)
